molecular formula C8H13NO2 B13203692 Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate

Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate

Cat. No.: B13203692
M. Wt: 155.19 g/mol
InChI Key: QVNCCWHFPDLUHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-azabicyclo[410]heptane-1-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure, potentially opening the ring or reducing double bonds.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the bicyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or alkenes.

Scientific Research Applications

Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure allows for unique interactions with these molecular targets, potentially leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate is unique due to its specific bicyclic structure and the presence of a nitrogen atom. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Biological Activity

Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate, a bicyclic compound with a nitrogen-containing structure, is of increasing interest in pharmacological research due to its potential biological activities. This article focuses on its mechanisms of action, biological activities, and implications for therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a bicyclic framework that includes seven carbon atoms and one nitrogen atom within its ring structure. The presence of a carboxylate group enhances its chemical reactivity, making it a suitable candidate for various biological interactions.

PropertyValue
Molecular FormulaC₈H₁₃N₁O₂
Molecular Weight155.19 g/mol
LogP0.59
Polar Surface Area (Ų)32
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1

Research indicates that this compound acts primarily as an inhibitor of neurotransmitter reuptake systems, particularly affecting serotonin (5-hydroxytryptamine), dopamine, and norepinephrine pathways. These neurotransmitters are crucial in regulating mood and cognitive functions, suggesting the compound's potential in treating mood disorders such as depression and anxiety.

Neurotransmitter Interaction

  • Serotonin Reuptake Inhibition : The compound has demonstrated selective inhibition of serotonin reuptake transporters, which may enhance serotonergic activity in the brain.
  • Dopamine and Norepinephrine Effects : Similar interactions have been observed with dopamine and norepinephrine transporters, indicating a multifaceted approach to modulating neurotransmitter levels.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Antidepressant Potential : A study focusing on the compound's effect on neurotransmitter systems showed significant antidepressant-like effects in animal models, correlating with increased levels of serotonin and norepinephrine in the brain .
  • Pharmacokinetic Evaluation : In pharmacokinetic studies conducted on ICR mice, the compound exhibited favorable absorption characteristics with an area under the curve (AUC) indicating effective systemic exposure following oral administration .
  • Comparative Analysis : When compared to other azabicyclic compounds, this compound showed enhanced binding affinity to serotonin transporters, suggesting its potential for development into a therapeutic agent for mood disorders .

Summary of Biological Activities

The following table summarizes key findings related to the biological activities of this compound:

Activity TypeFindings
Serotonin Reuptake Inhibition Significant inhibition observed
Dopamine/Norepinephrine Effects Modulation of levels indicated
Antidepressant Activity Positive results in animal models
Pharmacokinetics Favorable AUC values post-administration

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate

InChI

InChI=1S/C8H13NO2/c1-11-7(10)8-5-6(8)3-2-4-9-8/h6,9H,2-5H2,1H3

InChI Key

QVNCCWHFPDLUHO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC1CCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.